molecular formula C18H13F3N2O3 B2974129 (2Z)-8-methoxy-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 1327168-19-3

(2Z)-8-methoxy-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B2974129
CAS No.: 1327168-19-3
M. Wt: 362.308
InChI Key: NVFAUTUMENSZLJ-QJOMJCCJSA-N
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Description

(2Z)-8-Methoxy-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a chromene-based compound characterized by a methoxy group at position 8, a phenylimino substituent at position 2 (bearing a trifluoromethyl group at the ortho position), and a carboxamide group at position 2. Its structure (Figure 1) is confirmed via SMILES and InChIKey notations, with the Z-configuration of the imine group critical for its stereoelectronic properties .

Figure 1: Structural representation of the target compound.

Properties

IUPAC Name

8-methoxy-2-[2-(trifluoromethyl)phenyl]iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O3/c1-25-14-8-4-5-10-9-11(16(22)24)17(26-15(10)14)23-13-7-3-2-6-12(13)18(19,20)21/h2-9H,1H3,(H2,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFAUTUMENSZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=NC3=CC=CC=C3C(F)(F)F)C(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-8-methoxy-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents, such as trifluoromethyl iodide or trifluoromethyl sulfonates, under specific reaction conditions.

    Formation of the imino group: This can be accomplished through a condensation reaction with an appropriate amine derivative.

    Introduction of the carboxamide group: This step typically involves the reaction of the intermediate with a carboxylic acid derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-8-methoxy-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

(2Z)-8-methoxy-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a complex organic compound with a chromene core, a trifluoromethyl group, and a carboxamide moiety. Identified by the CAS number 325857-00-9, it belongs to the broader category of chromene derivatives. The molecular formula of this compound is C18H13F3N2O3, and it has a molecular weight of approximately 362.308 g/mol.

This compound Scientific Applications
this compound has diverse applications in scientific research:

  • Inhibitors The compound is utilized as an inhibitor of various biological processes. It may bind to specific enzymes or receptors, thereby modulating their activity.
  • Material Science Useful as a component in the creation of new materials with improved qualities.
  • Pharmaceutical Research The compound is used in drug development as a building block for creating novel medications. It is also involved in pharmacological research.
  • Catalysis Acts as a catalyst in chemical reactions, enhancing reaction effectiveness and selectivity.
  • Sensors It is applied in the development of chemical sensors for identifying particular substances.

Mechanism of Action

The mechanism of action of (2Z)-8-methoxy-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with biological targets, such as enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects on the Phenylimino Group

The phenylimino moiety at position 2 is a key structural determinant. Substitutions at the ortho position of this phenyl ring significantly alter electronic and steric properties:

Compound Substituent (Ortho Position) Key Properties/Effects References
Target compound CF₃ Electron-withdrawing, lipophilic, enhances stability
8-Methoxy-2-[(2-chlorophenyl)imino] analog Cl Moderate electron-withdrawing, polarizable
8-Methoxy-2-[(2-methylphenyl)imino] analog CH₃ Electron-donating, increases steric bulk

Key Observations :

  • Chloro substituents (Cl) offer moderate polarity, which may improve solubility in polar solvents relative to CF₃ .

Physicochemical Properties

Substituents influence melting points, solubility, and crystallinity:

  • Trifluoromethyl group : Increases lipophilicity (logP ~3.5), reducing aqueous solubility but enhancing membrane permeability .
  • Chloro group: Lowers logP (~2.8), improving solubility in ethanol or DMSO .

Crystallographic and Hydrogen-Bonding Analysis

The carboxamide and imino groups participate in hydrogen bonding, influencing crystal packing. For example:

  • Target compound : Likely forms N–H···O and C=O···H–N interactions, as observed in related chromene derivatives .
  • Chloro analog : Additional Cl···Cl interactions may contribute to denser crystal lattices .

Crystallographic studies of such compounds often employ SHELX software for refinement, ensuring accurate structural determination .

Biological Activity

(2Z)-8-methoxy-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound, classified under chromene derivatives, possesses a unique structural configuration that may contribute to various pharmacological effects, particularly in the fields of oncology and inflammation.

Structural Characteristics

The molecular formula of this compound is C18H13F3N2O3C_{18}H_{13}F_3N_2O_3, with a molecular weight of approximately 362.308 g/mol. Its structure includes:

  • A chromene core .
  • A trifluoromethyl group that enhances lipophilicity.
  • A carboxamide moiety which may influence its interaction with biological targets.

The biological activity of this compound may be attributed to its interaction with specific molecular targets within biological systems. It is hypothesized that this compound can bind to various enzymes or receptors, modulating their activity and potentially leading to desired therapeutic effects such as:

  • Anticancer activity : Inducing apoptosis in cancer cells.
  • Anti-inflammatory effects : Modulating inflammatory pathways.

Biological Activity Overview

Research indicates that chromene derivatives, including this compound, exhibit a range of biological activities:

Activity Type Description
AnticancerInduces apoptosis in various cancer cell lines, including leukemia and breast cancer cells .
Anti-inflammatoryPotential to modulate inflammatory responses .
CytotoxicityExhibits moderate cytotoxic effects against cancer cell lines such as HL-60 and MOLT-4 .
Enzyme InhibitionMay inhibit specific enzymes involved in tumor growth and inflammation .

Case Studies and Research Findings

  • Cytotoxicity Studies : A study evaluating the cytotoxic effects of various chromone derivatives found that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines. For instance, derivatives showed IC50 values indicating effective inhibition of cell proliferation .
  • Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound may induce apoptosis through specific biochemical pathways, which are crucial for developing novel anticancer therapies .
  • Inflammation Modulation : Preliminary studies suggest that this compound could play a role in reducing inflammation by interacting with inflammatory mediators .

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